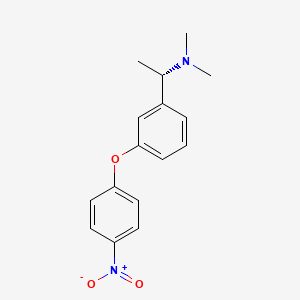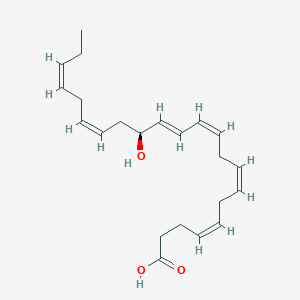
5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid” is similar in structure . It has a molecular weight of 268.27 and is a solid at room temperature .
Synthesis Analysis
A compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . The synthesis involved the use of N,N’-dicyclohexylcarbodiimide (DCC) for the preparation of amides .Chemical Reactions Analysis
The compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized using a reaction between 2,2-diphenylethan-1-amine and naproxen . This involved the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .Physical And Chemical Properties Analysis
The compound “5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 268.27 .Aplicaciones Científicas De Investigación
Fluorogenic Labeling in HPLC
5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone has been explored as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) analysis. Specifically, its methyl ester derivative is used for labeling biologically important thiols, such as glutathione and cysteine, facilitating their detection in pharmaceutical formulations. This method provides a selective and rapid means to form fluorescent adducts, allowing for effective separation and detection of these compounds through reversed-phase HPLC with fluorimetric detection (Gatti et al., 1990).
Photochemical Formation of Naphthalenones
Research into the photochemical behavior of cyclohex-2-enones in the presence of alkynes has led to the formation of naphthalenone derivatives. When irradiated in specific solvents, these compounds undergo a series of reactions culminating in the formation of hexahydro naphthalen-1-ones. This photochemical pathway indicates a potential for synthesizing complex naphthalenone structures from simpler cyclohexenone compounds (Witte & Margaretha, 1999).
Synthesis of Cyclohexenones
Another application involves the synthesis of substituted cyclohex-2-enones using organometallic precursors. These compounds serve as synthetic equivalents for the cyclohexenone cation, facilitating the preparation of 5-substituted cyclohex-2-enones. This method represents a convergent approach to synthesizing these compounds, showcasing the versatility of cyclohexenones in organic synthesis (Kelly et al., 1981).
Mecanismo De Acción
Target of Action
It’s structurally similar to naproxen , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
COX inhibitors work by blocking the COX enzymes, thereby reducing the production of prostaglandins and subsequently decreasing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . By inhibiting COX enzymes, it would prevent the conversion of arachidonic acid to prostaglandins, thromboxanes, and prostacyclins . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, assuming it acts similarly to Naproxen . By inhibiting the production of prostaglandins, it could potentially decrease the inflammatory response and alleviate pain .
Safety and Hazards
Propiedades
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,8-9,11,16H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWOUMFNVRFNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- | |
CAS RN |
343272-51-5 |
Source


|
| Record name | 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(6-METHOXYNAPHTHALEN-2-YL)-3-METHYLCYCLOHEX-2-ENONE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O962DZ1Q5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)


